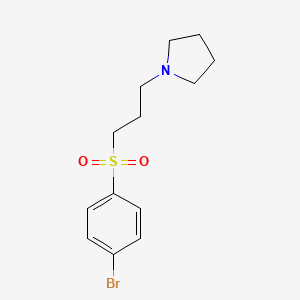

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine

Descripción general

Descripción

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine is a chemical compound with the molecular formula C₁₃H₁₈BrNO₂S and a molecular weight of 332.26 g/mol . It is a pyrrolidine derivative, characterized by the presence of a bromophenylsulfonyl group attached to a propyl chain, which is further connected to a pyrrolidine ring . This compound is primarily used in research and development settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-aminopropylpyrrolidine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles.

Oxidation Reactions: The sulfonyl group can be further oxidized under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.

Major Products

Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

Oxidation Reactions: Products include sulfone derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine has been identified as a promising scaffold for drug design. Its structural features can be manipulated to develop new therapeutic agents targeting various diseases. The following applications are notable:

- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties. Research indicates that modifications to the pyrrolidine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

- Neuropharmacological Effects : Pyrrolidine derivatives have been studied for their potential in treating neurological disorders. The unique interactions of this compound with neurotransmitter receptors may lead to advancements in treatments for conditions such as depression and anxiety.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Biological Research Applications

The compound's distinctive structure allows it to serve as an important tool in biological research:

- Mechanistic Studies : Understanding how this compound interacts with biological targets can provide insights into disease mechanisms. For instance, its ability to inhibit specific enzymes could be leveraged to study metabolic pathways.

- Drug Interaction Studies : The compound can be utilized in pharmacokinetic studies to evaluate how it interacts with other drugs, particularly in polypharmacy scenarios common in chronic disease management.

Chemical Synthesis

The synthesis of this compound can be achieved through several methodologies, including:

- Multi-step Synthesis : Utilizing various reagents and conditions to construct the compound stepwise, allowing for precise control over the final product's stereochemistry.

- One-Pot Reactions : Recent advancements in synthetic chemistry have enabled the development of one-pot reactions that streamline the synthesis process, improving yield and reducing waste.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrrolidine derivatives found that modifications similar to those present in this compound resulted in compounds that effectively inhibited tumor growth in vitro and in vivo models. These findings suggest potential pathways for further development into anticancer therapeutics.

Case Study 2: Neuropharmacological Potential

Research focused on the neuropharmacological effects of pyrrolidine derivatives demonstrated that certain modifications could enhance binding affinity for serotonin receptors. This suggests that this compound could be a lead compound for developing new antidepressants or anxiolytics.

Mecanismo De Acción

Comparación Con Compuestos Similares

Actividad Biológica

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈BrN₃O₂S. The compound features a pyrrolidine ring, a sulfonyl group, and a bromophenyl moiety, which contribute to its biological properties. The presence of the sulfonamide functionality enhances its interaction with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- TRPA1 Channel Modulation : This compound may act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is implicated in pain and inflammatory responses. TRPA1 antagonists are being explored for therapeutic applications in conditions like asthma and chronic pain .

- Protein Binding : Interaction studies suggest that the compound may exhibit specific binding affinities to various proteins, influencing cellular signaling pathways.

- Antioxidant Activity : Pyrrolidine derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Biological Activities

The compound has shown potential in several biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives similar to this compound:

Propiedades

IUPAC Name |

1-[3-(4-bromophenyl)sulfonylpropyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHVPZSAQXZRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680681 | |

| Record name | 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867333-33-3 | |

| Record name | 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.